2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that features a thiazole ring, a urea derivative, and a furan ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.
Urea Derivative Formation: Reacting the thiazole intermediate with cyclohexyl isocyanate to introduce the urea moiety.
Furan Ring Introduction: Coupling the intermediate with a furan-2-ylmethylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the urea moiety or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the thiazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring might yield furan-2-carboxylic acid derivatives.
Scientific Research Applications
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with thiazole and urea moieties can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The furan ring might also contribute to binding interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-phenylureido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide
- 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
The unique combination of the cyclohexylureido group, thiazole ring, and furan ring in 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide may confer distinct biological activities or chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c22-15(18-10-14-7-4-8-24-14)9-13-11-25-17(20-13)21-16(23)19-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,18,22)(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWKWBIUZKZLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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